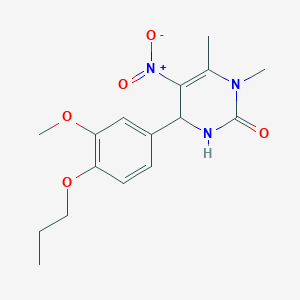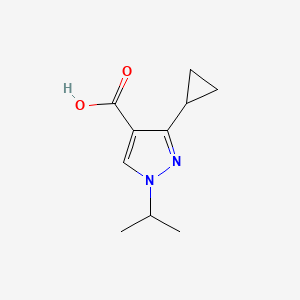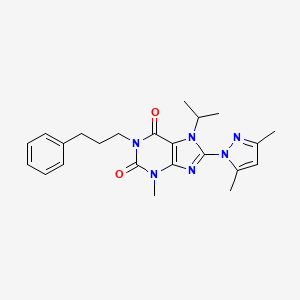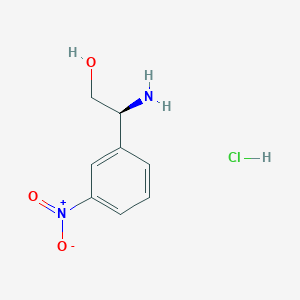
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known to possess a variety of biochemical and physiological effects, which make it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood. However, it is believed to act on various molecular targets, including ion channels, receptors, and enzymes. It has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. It also interacts with the cannabinoid CB1 receptor, which plays a role in pain modulation and appetite regulation.
Biochemical and Physiological Effects:
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to exhibit a variety of biochemical and physiological effects. It has been found to possess anticonvulsant, analgesic, and anti-inflammatory activities. Additionally, it has been investigated as a potential treatment for Alzheimer's disease and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is its diverse range of biochemical and physiological effects. This compound can be used to study the modulation of ion channels, receptors, and enzymes, which are involved in various physiological processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Orientations Futures
There are several future directions for the study of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide. One direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Another direction is to study its effects on cancer cells and its potential as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other molecular targets.
Méthodes De Synthèse
The synthesis of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-carboxylic acid hydrazide with 1-(prop-2-enoyl)piperidine-4-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. Additionally, it has been investigated as a potential treatment for Alzheimer's disease and cancer.
Propriétés
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-3-10-15-16-13(20-10)14-12(19)9-5-7-17(8-6-9)11(18)4-2/h4,9H,2-3,5-8H2,1H3,(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDDCIUMXRKJPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2964330.png)
![Methyl 2-bromo-2-[3-(1-bromo-2-methoxy-2-oxoethyl)-1-adamantyl]acetate](/img/structure/B2964331.png)

![2-[(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2964335.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acetamide](/img/structure/B2964338.png)








